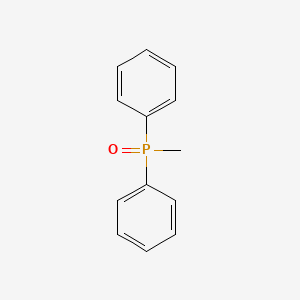

Methyldiphenylphosphine oxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407134. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[methyl(phenyl)phosphoryl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13OP/c1-15(14,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEGCITODQASXKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10175556 | |

| Record name | Phosphine oxide, diphenylmethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2129-89-7 | |

| Record name | Methyldiphenylphosphine oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2129-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphine oxide, diphenylmethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002129897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyldiphenylphosphine oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphine oxide, diphenylmethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyldiphenylphosphine oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.679 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyldiphenylphosphine Oxide: A Comprehensive Technical Guide for the Modern Chemist

Prepared by: Gemini, Senior Application Scientist

Foreword: The Unassuming Workhorse of Phosphorus Chemistry

In the vast landscape of organophosphorus chemistry, Methyldiphenylphosphine oxide (MDPO), CAS 2129-89-7, occupies a unique and often pivotal role. While it may be familiar to many synthetic chemists as the ubiquitous, crystalline byproduct of the Wittig reaction, its utility extends far beyond that of a mere spectator. This compound is a versatile intermediate, a stable precursor to a highly valuable phosphine ligand, and a subject of study in its own right within coordination and materials chemistry.

This guide is designed for researchers, drug development professionals, and process chemists who seek a deeper, practical understanding of MDPO. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, the logic of its reactivity, and the practical execution of its most critical transformations. Herein, we present not just protocols, but self-validating workflows grounded in established literature, designed to empower you to confidently and effectively utilize this powerful chemical tool.

Core Physicochemical & Spectroscopic Profile

This compound is a stable, white to off-white crystalline solid at room temperature.[1][2] Its high polarity, conferred by the P=O bond, renders it highly soluble in polar organic solvents like dichloromethane and chloroform, with moderate solubility in methanol and ethyl acetate, and poor solubility in nonpolar solvents such as hexanes. This solubility profile is a key consideration in its separation from less polar products, a common challenge in reactions where it is a byproduct.[3]

Physical and Chemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 2129-89-7 | [1][2] |

| Molecular Formula | C₁₃H₁₃OP | [1][3] |

| Molecular Weight | 216.22 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | [1][2] |

| Melting Point | 111-115 °C | [1][4] |

| Boiling Point | 180 °C @ 1 mmHg | [1][5] |

| SMILES | CP(=O)(c1ccccc1)c2ccccc2 | [4] |

| InChI Key | PEGCITODQASXKH-UHFFFAOYSA-N | [4][6] |

Spectroscopic Signature

The unambiguous identification of this compound is readily achieved through a combination of standard spectroscopic techniques. The following data represent the characteristic spectral fingerprint of the molecule.

| Technique | Signature Features | Source(s) |

| ¹H NMR (CDCl₃) | δ ~7.7-7.4 (m, 10H, Ar-H), δ ~2.0 (d, JP-H ≈ 13 Hz, 3H, CH₃) | [7] |

| ¹³C NMR (CDCl₃) | δ ~132-128 (Ar-C), δ ~17 (d, JP-C ≈ 74 Hz, CH₃) | [7][8] |

| ³¹P NMR (CDCl₃) | δ ~30-32 ppm | [9] |

| FT-IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~1438 (P-Ph), ~1180 (P=O stretch), ~750-700 (Ar C-H bend) | [6][7] |

| Mass Spec (EI) | m/z 216 (M⁺), 201 ([M-CH₃]⁺), 139 ([M-Ph]⁺), 77 ([Ph]⁺) | [10][11] |

The most diagnostic feature in the NMR spectra is the coupling between the phosphorus-31 nucleus and the adjacent protons and carbon of the methyl group, resulting in characteristic doublets. The ³¹P NMR shows a single resonance in the typical range for pentavalent phosphine oxides. The IR spectrum is dominated by the strong P=O stretching vibration around 1180 cm⁻¹.

Synthesis and Purification of this compound

The most direct and common route to MDPO is the oxidation of its trivalent precursor, methyldiphenylphosphine (PMePh₂). While PMePh₂ is commercially available, it can also be readily prepared from chlorodiphenylphosphine. The subsequent oxidation is a high-yielding transformation.

Caption: Workflow for the two-stage synthesis of MDPO.

Protocol 1: Synthesis of Methyldiphenylphosphine (PMePh₂) Precursor

This procedure is adapted from standard organophosphorus synthesis methodologies.[12] It involves a Grignard reaction, which is highly exothermic and moisture-sensitive. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Materials:

-

Chlorodiphenylphosphine (Ph₂PCl)

-

Methylmagnesium bromide (MeMgBr, 3.0 M solution in diethyl ether)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add chlorodiphenylphosphine (1.0 equiv).

-

Dissolve the Ph₂PCl in anhydrous diethyl ether to a concentration of approximately 0.5 M.

-

Cool the solution to 0 °C using an ice-water bath.

-

Charge the dropping funnel with the solution of methylmagnesium bromide (1.05 equiv).

-

Add the Grignard reagent dropwise to the stirred Ph₂PCl solution over 30-60 minutes, maintaining the internal temperature below 10 °C. A white precipitate of magnesium salts will form.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 1-2 hours.

-

Workup: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel, add water, and separate the layers.

-

Extract the aqueous layer with diethyl ether (2 x portions).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield crude methyldiphenylphosphine as a colorless oil.

-

Purification: The product can be purified by vacuum distillation to afford PMePh₂. Due to its sensitivity to air, it should be stored under an inert atmosphere.

Protocol 2: Oxidation to this compound (MDPO)

This protocol utilizes hydrogen peroxide as a mild and efficient oxidant.[1][13] The reaction is typically clean and proceeds with high conversion.

Materials:

-

Methyldiphenylphosphine (PMePh₂)

-

Hydrogen peroxide (H₂O₂, 30% aqueous solution)

-

Acetone or Methanol

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve methyldiphenylphosphine (1.0 equiv) in acetone or methanol.

-

Cool the solution to 0 °C in an ice-water bath.

-

Slowly add hydrogen peroxide (1.1 equiv) dropwise to the stirred solution. An exotherm may be observed.

-

After the addition, remove the ice bath and stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC or ³¹P NMR for the disappearance of the starting phosphine signal (δ ≈ -27 ppm) and the appearance of the MDPO signal (δ ≈ +31 ppm).

-

Workup: Once the reaction is complete, remove the bulk of the solvent under reduced pressure.

-

Add water and dichloromethane to the residue and transfer to a separatory funnel.

-

Separate the layers and extract the aqueous phase with DCM (2 x portions).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to yield a white solid.

-

Purification: The crude MDPO is often of high purity. If necessary, it can be recrystallized from a suitable solvent system such as ethyl acetate/hexanes to afford pure, white crystals.

Core Reactivity: The P=O Bond and Its Transformations

The chemistry of MDPO is dominated by the properties of the phosphoryl (P=O) group. This bond is highly polar and exceptionally strong, making the phosphine oxide moiety thermodynamically stable. This stability is the driving force for many reactions that form phosphine oxides, such as the Wittig reaction.[7] However, the most synthetically valuable transformation of MDPO is its reduction back to the trivalent methyldiphenylphosphine, which is a widely used ligand in transition metal catalysis.

The Wittig Reaction: MDPO as a Thermodynamic Sink

In the classic Wittig reaction, a phosphorus ylide reacts with an aldehyde or ketone to form an alkene.[14] The reaction proceeds through a four-membered oxaphosphetane intermediate, which collapses to form the desired alkene and a tertiary phosphine oxide.[4] The formation of the extremely stable P=O bond (bond energy > 130 kcal/mol) provides the thermodynamic driving force for the entire process, making the final elimination step irreversible.[7]

Caption: Simplified mechanism of the Wittig reaction, highlighting phosphine oxide formation.

The challenge then becomes the separation of the desired alkene from the highly polar phosphine oxide byproduct. For MDPO, its crystalline nature can sometimes be exploited, but chromatographic separation is often required.[3]

Deoxygenation: Regenerating the Active Phosphine Ligand

The reduction of tertiary phosphine oxides is a critical transformation for "phosphine recycling," allowing stoichiometric reagents from reactions like the Wittig or Mitsunobu to be converted back into valuable phosphine ligands for catalysis. Silanes are the most common class of reagents for this purpose, although aluminum hydrides are also effective.

Mechanism of Silane Reduction: The reduction of phosphine oxides by silanes like trichlorosilane (HSiCl₃) is thought to proceed via a mechanism involving activation of the silane and nucleophilic attack by the phosphine oxide oxygen. The reaction is often facilitated by a Lewis base or proceeds through a six-membered transition state.[13] The key is the transfer of the oxygen atom from phosphorus to the oxophilic silicon center.

Caption: Conceptual mechanism for the reduction of MDPO with a silane reagent.

Protocol 3: Reduction of MDPO with Diisobutylaluminum Hydride (DIBAL-H)

This procedure is based on the work of Busacca et al., who identified DIBAL-H as a cost-effective and efficient reagent for the reduction of tertiary phosphine oxides.[15][16] The reaction can be prone to stalling due to the formation of an inhibiting aluminoxane byproduct; using a hindered ether solvent like methyl tert-butyl ether (MTBE) and appropriate temperatures helps to mitigate this.

Materials:

-

This compound (MDPO)

-

Diisobutylaluminum hydride (DIBAL-H, 1.0 M solution in hexanes or toluene)

-

Methyl tert-butyl ether (MTBE), anhydrous

-

Toluene, anhydrous

-

Rochelle's salt (sodium potassium tartrate), saturated aqueous solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-necked flask under a nitrogen atmosphere, add MDPO (1.0 equiv).

-

Add anhydrous MTBE or toluene to dissolve the MDPO.

-

Heat the solution to 50-70 °C.

-

Slowly add the DIBAL-H solution (2.0-3.0 equiv) via syringe over 30 minutes. Gas evolution (isobutane) will be observed.

-

Maintain the reaction at temperature and monitor its progress by TLC or ³¹P NMR. The reaction may take several hours.

-

Workup: After the reaction is complete (or has stalled), cool the mixture to 0 °C.

-

Very slowly and carefully quench the reaction by the dropwise addition of methanol to destroy excess DIBAL-H.

-

Follow this with the slow addition of water.

-

Add a saturated aqueous solution of Rochelle's salt and stir the resulting mixture vigorously at room temperature. This step is crucial as the tartrate chelates the aluminum salts, breaking up the gelatinous precipitate and allowing for clean phase separation. Stirring may be required for several hours or overnight until two clear layers are observed.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate or toluene.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield methyldiphenylphosphine.

-

Caution: The product, PMePh₂, is air-sensitive and should be handled and stored under an inert atmosphere.

Applications in Catalysis: The Gateway to PMePh₂

While MDPO itself can act as a ligand in some coordination complexes, its primary value in catalysis is as a stable, air-tolerant precursor to methyldiphenylphosphine (PMePh₂).[15][17] PMePh₂ is a valuable monodentate phosphine ligand that balances steric bulk and electron-donating properties, finding use in various palladium-catalyzed cross-coupling reactions.

Role in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The choice of phosphine ligand is critical for the efficiency of the catalytic cycle, particularly for challenging substrates like electron-rich or sterically hindered aryl chlorides. PMePh₂ has demonstrated effectiveness in such transformations. The ligand's role is to stabilize the Pd(0) active species and facilitate the key steps of oxidative addition and reductive elimination.

Quantitative Application Example: Coupling of an Aryl Chloride

Catalyst systems employing monodentate, electron-rich phosphines are known to be effective for the Suzuki-Miyaura coupling of unactivated aryl chlorides. The following example illustrates the typical conditions and high efficiency achievable with ligands of this class.

Reaction: Suzuki-Miyaura coupling of 4-chloroanisole with phenylboronic acid.

| Entry | Pd Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |

| 1 | Pd(OAc)₂ | PMePh₂ | K₃PO₄ | Toluene | 100 | 12 | >95 (GC) | [18] |

| 2 | Pd₂(dba)₃ | L1* | tBuOK | Dioxane | 100 | 18 | 91 | [18] |

Note: L1 in Entry 2 is a different, more complex phosphine ligand shown for comparison of conditions. The data in Entry 1 is representative of what can be achieved with PMePh₂ under optimized conditions for this substrate class.

This high yield demonstrates the utility of ligands like PMePh₂ (obtained from the reduction of MDPO) in facilitating challenging cross-coupling reactions, a critical application for pharmaceutical and materials synthesis.[16][18][19]

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and eye irritation.[13][20]

-

Personal Protective Equipment (PPE): Always handle MDPO in a well-ventilated area or fume hood. Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4]

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.[13][20]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[13]

Conclusion

This compound, CAS 2129-89-7, is far more than a simple byproduct. It is a robust, easily handled solid that serves as a critical gateway to the versatile PMePh₂ ligand. Its well-defined spectroscopic properties make it easy to identify, and its synthesis and subsequent reduction are straightforward processes for a well-equipped organic chemistry lab. An understanding of the protocols for its formation and deoxygenation, as detailed in this guide, allows chemists to recycle phosphorus-based reagents, reducing waste and cost. Furthermore, the resulting phosphine is a key component in the modern synthetic chemist's toolbox, enabling powerful catalytic transformations essential for drug discovery and materials science. By mastering the chemistry of this unassuming workhorse, researchers can unlock significant synthetic potential.

References

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

Zhong, C.-H., & Huang, W. (2020). Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction. ACS Omega, 5(26), 16093–16104. [Link]

-

Radl, A. M., & Johnson, J. B. (2013). Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides. PLoS ONE, 8(1), e53683. [Link]

-

Busacca, C. A., Raju, R., Grinberg, N., Haddad, N., James-Jones, P., Lee, H., Lorenz, J. C., Saha, A., & Senanayake, C. H. (2008). Reduction of Tertiary Phosphine Oxides with DIBAL-H. The Journal of Organic Chemistry, 73(4), 1524–1531. [Link]

-

National Institute of Standards and Technology. (n.d.). Phosphine oxide, methyldiphenyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Phosphine oxides. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phosphine oxide, methyldiphenyl- (IR Spectrum). NIST Chemistry WebBook. Retrieved from [Link]

-

Warner, C. J., Berry, S. S., & Jones, S. (2016). P-Chiral phosphine oxide catalysed reduction of prochiral ketimines using trichlorosilane. Tetrahedron: Asymmetry, 27(4-5), 181-187. [Link]

-

Organic Chemistry Portal. (n.d.). Reduction of Tertiary Phosphine Oxides with DIBAL-H. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with phenylboronic acid - a search for optimal catalytic conditions. Retrieved from [Link]

-

SpectraBase. (n.d.). Methyl(diphenyl)phosphine oxide - Optional[31P NMR]. Retrieved from [Link]

-

Shenvi Lab. (n.d.). Work up tips: Reactions with Triphenylphosphine oxide. Retrieved from [Link]

Sources

- 1. Phosphine oxides - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. shenvilab.org [shenvilab.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. rsc.org [rsc.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] P-Chiral phosphine oxide catalysed reduction of prochiral ketimines using trichlorosilane | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. orgsyn.org [orgsyn.org]

- 13. Sterically constrained tricyclic phosphine: redox behaviour, reductive and oxidative cleavage of P–C bonds, generation of a dilithium phosphaindole as a promising synthon in phosphine chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Reduction of Tertiary Phosphine Oxides with DIBAL-H [organic-chemistry.org]

- 16. Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemimpex.com [chemimpex.com]

- 18. researchgate.net [researchgate.net]

- 19. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. organic-synthesis.com [organic-synthesis.com]

Methyldiphenylphosphine oxide physical properties

An In-Depth Technical Guide to the Physical Properties of Methyldiphenylphosphine Oxide

Introduction

Overview of this compound (MDPPO)

This compound, with the chemical formula C₁₃H₁₃OP, is an organophosphorus compound characterized by a phosphoryl group double-bonded to a phosphorus atom, which is also single-bonded to two phenyl groups and one methyl group.[1][2][3] This white, crystalline solid is a stable and versatile reagent in the field of chemistry.[1][2] Its unique electronic and steric properties, conferred by the combination of the electron-withdrawing phosphoryl group and the bulky phenyl substituents, make it a compound of significant interest.

Significance in Research and Development

In the landscape of modern chemistry, this compound (MDPPO) serves several critical functions. It is widely utilized as a ligand in coordination chemistry and organometallic catalysis.[2][4] The introduction of an MDPPO ligand to transition metal catalysts, for instance, can enhance their solubility in organic solvents and improve selectivity in reactions such as the epoxidation of olefins.[4] Furthermore, its role as a versatile reagent in organic synthesis facilitates the development of various phosphine derivatives, which are crucial in the creation of new pharmaceuticals and agrochemicals.[2] For professionals in drug development, understanding the physical properties of MDPPO is paramount for its effective handling, reaction optimization, and process scale-up.

Core Physicochemical Properties

The fundamental physical and chemical properties of MDPPO are crucial for its application in a laboratory or industrial setting. These properties dictate storage conditions, solvent selection, and reaction setup.

Summary of Core Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | References |

| CAS Number | 2129-89-7 | [1][2][5][6] |

| Molecular Formula | C₁₃H₁₃OP | [1][2][3][6] |

| Molecular Weight | 216.22 g/mol | [2][3][6] |

| Appearance | White to off-white crystalline solid/powder | [2][3][7] |

| Melting Point | 111 - 115 °C | [2][5][7][8][9] |

| Boiling Point | 180 °C @ 1 mmHg | [1][2][5][10] |

| Density | ~1.12 g/cm³ (Predicted) | [1][5][9] |

Detailed Properties

-

Melting Point : The melting point of a solid is a critical indicator of its purity. Pure MDPPO has a sharp melting range, typically cited between 111 °C and 115 °C.[2][5][7][8][9] A broader melting range or a depressed melting point can indicate the presence of impurities.[11]

-

Boiling Point : Due to its high molecular weight and polarity, MDPPO has a high boiling point, which is typically measured under reduced pressure to prevent decomposition. The established value is 180 °C at a pressure of 1 mmHg.[1][2][5][10]

-

Moisture Sensitivity : MDPPO is noted to be moisture-sensitive, and it is recommended to be stored in a dry environment, often sealed in a desiccator or under an inert atmosphere.[9][12]

Solubility Profile

The solubility of MDPPO is a key factor in its use as a reagent and ligand. A study by Hu et al. provides a detailed analysis of its solubility in various organic solvents.[4]

-

High Solubility : MDPPO is readily soluble in polar organic solvents such as ethanol, acetone, formic acid, and acetic acid.[4] It is also highly soluble in aromatic solvents like benzene, with solubility increasing as temperature increases.[4]

-

Moderate Solubility : It demonstrates moderate solubility in solvents like toluene, ethylbenzene, xylenes, and ethyl acetate.[4]

-

Low Solubility : The compound is almost insoluble in non-polar aliphatic hydrocarbons like n-hexane.[4]

This solubility profile is consistent with its structure, where the polar phosphoryl group interacts favorably with polar solvents, and the phenyl groups allow for interaction with aromatic solvents.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of identity and purity for molecules like MDPPO.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the phosphorus atom. Spectra are typically recorded in deuterated chloroform (CDCl₃).[1][13]

-

¹H NMR : The proton NMR spectrum of MDPPO would characteristically show signals for the aromatic protons of the two phenyl groups, typically appearing as a multiplet in the range of δ 7.4-7.8 ppm. The methyl protons would appear as a doublet (due to coupling with the phosphorus atom) at a higher field, typically around δ 1.6-2.0 ppm.

-

¹³C NMR : The carbon spectrum will show distinct signals for the methyl carbon and the different carbons of the phenyl rings (ipso, ortho, meta, para), with their chemical shifts influenced by the phosphorus atom.[1][14]

-

³¹P NMR : Phosphorus-31 NMR is particularly diagnostic for organophosphorus compounds. MDPPO exhibits a single resonance, providing direct information about the phosphorus center.[4][15]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of MDPPO is dominated by a very strong absorption band corresponding to the P=O stretching vibration, which is a key diagnostic peak. Other characteristic absorptions include C-H stretching from the aromatic and methyl groups, and C=C stretching from the phenyl rings.[6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. Under electron ionization (EI), MDPPO will show a distinct molecular ion peak (M⁺) at m/z 216, corresponding to its molecular weight.[6][16] The fragmentation pattern can provide further structural information.

Experimental Protocols for Property Determination

The following sections provide standardized, step-by-step methodologies for determining the key physical properties of this compound. These protocols are designed to be self-validating and ensure high-quality, reproducible data.

Protocol for Melting Point Determination (Capillary Method)

This method is the most common for determining the melting point of a crystalline solid.[17] The principle involves heating a small, powdered sample in a capillary tube at a controlled rate.[17]

Methodology:

-

Sample Preparation : Ensure the MDPPO sample is completely dry and finely powdered. This can be achieved by grinding the crystals with a mortar and pestle.

-

Capillary Packing : Press the open end of a capillary tube into the powdered sample. A small amount of solid (1-2 mm height) should enter the tube.[18] Tap the sealed end of the tube on a hard surface to compact the sample at the bottom.[19]

-

Apparatus Setup : Place the packed capillary tube into the heating block of a melting point apparatus.[17]

-

Approximate Determination : Set a rapid heating rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range. This saves time and provides a target for the accurate measurement.[11][19]

-

Accurate Determination : Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C/min.

-

Data Recording : Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂. A pure sample will have a sharp range of 0.5-1.5 °C.[18]

Caption: Workflow for Melting Point Determination via Capillary Method.

Protocol for Solubility Assessment (Static Method)

This protocol outlines a static analytical method to determine the solubility of MDPPO in a given solvent at various temperatures. The principle relies on creating a saturated solution and then quantifying the dissolved solute.[4]

Methodology:

-

System Setup : In a series of sealed vials, add a known volume of the desired solvent (e.g., 5 mL of toluene).

-

Solute Addition : Add an excess amount of MDPPO to each vial to ensure a saturated solution can be formed, with solid remaining.

-

Equilibration : Place the vials in a temperature-controlled shaker bath. Allow the solutions to equilibrate for a sufficient time (a minimum of 2 hours was found to be effective for MDPPO) to ensure saturation.[4]

-

Sample Extraction : Once equilibrated, stop the agitation and allow the excess solid to settle. Carefully extract a known volume of the clear supernatant using a pre-heated pipette to prevent precipitation.

-

Quantification : Evaporate the solvent from the extracted sample under reduced pressure. Weigh the remaining solid MDPPO.

-

Calculation : Calculate the solubility in grams per 100 mL or other appropriate units.

-

Temperature Variation : Repeat steps 3-6 at different temperatures to generate a solubility curve.

Caption: Static Analytical Workflow for Solubility Determination.

Protocol for Spectroscopic Analysis (NMR & FTIR)

Accurate spectroscopic data relies on correct sample preparation.[20]

NMR Sample Preparation Protocol:

-

Sample Weighing : Accurately weigh 5-20 mg of MDPPO for ¹H NMR (or 20-50 mg for ¹³C NMR) and place it in a clean, dry vial.[20]

-

Solvent Addition : Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, which is standard for MDPPO) to the vial using a micropipette.[20][21]

-

Dissolution : Gently vortex or sonicate the vial to ensure the sample is completely dissolved.[20]

-

Transfer : Carefully transfer the solution into a clean, high-quality 5 mm NMR tube.[20][22]

-

Cleaning and Capping : Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with ethanol or isopropanol to remove any dust or fingerprints. Cap the tube securely.[20]

-

Instrument Analysis : Insert the sample into the NMR spectrometer. The instrument will then perform locking, shimming, and tuning before data acquisition.[20][23]

Caption: Standard Workflow for NMR Sample Preparation.

FTIR (ATR) Analysis Protocol:

Attenuated Total Reflectance (ATR) is a modern, rapid method requiring minimal sample preparation.[24]

-

Background Spectrum : Ensure the ATR crystal surface is clean. Acquire a background spectrum of the empty crystal. This is crucial for correcting for atmospheric CO₂ and H₂O absorptions.

-

Sample Application : Place a small amount of the powdered MDPPO sample directly onto the ATR crystal.

-

Apply Pressure : Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.

-

Acquire Spectrum : Collect the sample spectrum. Typically, 8 to 32 scans are co-added to improve the signal-to-noise ratio.[25]

-

Data Processing : The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning : Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after analysis.

References

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

University of Ottawa. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

-

Hu, F.-H., Wang, L.-S., & Cai, S.-F. (2009). Solubilities of this compound in Selected Solvents. Journal of Chemical & Engineering Data, 54(9), 2468–2470. Retrieved from [Link]

-

Alwsci. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link]

-

Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectroscopy work flow for imaging and diagnosis. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

Innovatech Labs. (2022). How Does FTIR Analysis Work?. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Technology Networks. (2024). IR Spectroscopy and FTIR Spectroscopy: How an FTIR Spectrometer Works and FTIR Analysis. Retrieved from [Link]

-

NIST. (n.d.). Phosphine oxide, methyldiphenyl-. Retrieved from [Link]

-

SlidePlayer. (2021). EXPERIMENT (1) DETERMINATION OF MELTING POINTS. Retrieved from [Link]

-

NIST. (n.d.). Phosphine oxide, methyldiphenyl-. Retrieved from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

SpectraBase. (n.d.). Methyl(diphenyl)phosphine oxide - Optional[31P NMR]. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Beyond absorption: online photoreactor mass spectrometry assessment of new acylphosphine oxide photoinitiators. Chemical Science, 11(23), 5945-5952. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]

-

Wikipedia. (n.d.). Diphenylphosphine oxide. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyldiphenylphosphine. Retrieved from [Link]

-

Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (1969). Crystal and molecular structure of triphenylphosphine oxide. J. Chem. Soc. A, 1584-1589. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Methyl(diphenyl)phosphine Oxide | CymitQuimica [cymitquimica.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chembk.com [chembk.com]

- 6. Phosphine oxide, methyldiphenyl- [webbook.nist.gov]

- 7. Methyl(diphenyl)phosphine Oxide | 2129-89-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. This compound 98 2129-89-7 [sigmaaldrich.com]

- 9. This compound | 2129-89-7 [amp.chemicalbook.com]

- 10. Methyl(diphenyl)phosphine Oxide 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 11. SSERC | Melting point determination [sserc.org.uk]

- 12. This compound | 2129-89-7 [chemicalbook.com]

- 13. This compound(2129-89-7) 1H NMR spectrum [chemicalbook.com]

- 14. rsc.org [rsc.org]

- 15. spectrabase.com [spectrabase.com]

- 16. This compound(2129-89-7) MS [m.chemicalbook.com]

- 17. westlab.com [westlab.com]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 20. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 21. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 22. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 23. NMR Basics for the absolute novice [jeolusa.com]

- 24. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 25. IR Spectroscopy and FTIR Spectroscopy: How an FTIR Spectrometer Works and FTIR Analysis | Technology Networks [technologynetworks.com]

A Technical Guide to Methyldiphenylphosphine Oxide: Properties, Synthesis, and Applications

Executive Summary: Methyldiphenylphosphine oxide (MDPO) is a highly stable and versatile organophosphorus compound that has garnered significant attention across multiple scientific disciplines. Characterized by the chemical formula C₁₃H₁₃OP and a molecular weight of 216.22 g/mol , this white crystalline solid serves as a critical building block in organic synthesis, a performance-enhancing ligand in catalysis, and a valuable component in materials science.[1][2][3][4] This guide provides an in-depth analysis of MDPO's fundamental properties, outlines a robust synthetic pathway, details its key applications with mechanistic insights, and provides essential safety and handling protocols for laboratory and industrial use. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this important reagent.

Core Chemical Identity and Physicochemical Properties

This compound, also known by its synonyms Diphenylmethylphosphine oxide and Methyldiphenyloxophosphine, is unambiguously identified by its CAS number 2129-89-7.[1][4][5] The molecule's structure, featuring a phosphoryl group (P=O) bonded to a methyl group and two phenyl rings, imparts high thermal stability and polarity, which are central to its chemical behavior and applications.

Its core physicochemical properties are summarized in the table below, providing a quick reference for experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₃OP | [1][2][3][4] |

| Molecular Weight | 216.22 g/mol | [1][2][3][5] |

| CAS Number | 2129-89-7 | [1][2][3] |

| Appearance | White to off-white crystalline solid/powder | [1][3][6] |

| Melting Point | 111 - 115 °C | [1][2][5] |

| Boiling Point | 180 °C @ 1 mmHg | [1][2] |

| Density (Predicted) | 1.12 ± 0.1 g/cm³ | [2] |

| Purity (Typical) | ≥ 98% (GC) | [1][3] |

Synthesis and Characterization

The synthesis of this compound is most logically and efficiently achieved via a two-step process starting from commercially available chlorodiphenylphosphine. This pathway ensures high yields and purity, leveraging well-understood organometallic and oxidation chemistries.

Synthetic Pathway Overview

The process involves:

-

Nucleophilic Substitution: A Grignard reagent, methylmagnesium bromide (CH₃MgBr), is used to displace the chloride from chlorodiphenylphosphine, forming the trivalent intermediate, methyldiphenylphosphine.[7] This step must be conducted under inert conditions to prevent unwanted side reactions with air or moisture.

-

Oxidation: The resulting methyldiphenylphosphine is then oxidized to the final pentavalent phosphine oxide. This is typically accomplished using a mild and efficient oxidizing agent like hydrogen peroxide. The strong P=O bond formation is the thermodynamic driving force for this highly favorable reaction.

Utility in Organic Synthesis

MDPO is not just a precursor but also a direct participant in several synthetic transformations.

-

Appel Reaction: In combination with tetrahalomethanes (e.g., CBr₄), phosphine oxides can facilitate the conversion of alcohols to alkyl halides. [5][8]* Hydrosilylation Reactions: It can be used in reactions involving the addition of Si-H bonds across double bonds. [5][8]* Intermediate Synthesis: Its stability and defined reactivity make it an excellent starting point for the synthesis of more complex, chiral, or functionalized phosphine oxides, which are valuable in asymmetric catalysis and as pharmaceutical intermediates. [1]

Applications in Material Science and Drug Discovery

-

Material Science: The incorporation of the phosphine oxide moiety into polymer backbones can significantly enhance their thermal stability and flame retardancy. [1][9]This makes MDPO a valuable monomer or additive in the formulation of advanced, high-performance materials. [1]* Drug Discovery: As a stable, synthetically versatile scaffold, MDPO is employed in the design and synthesis of novel organic molecules with potential biological activity. [1]Its ability to form stable intermediates is crucial for the efficient construction of complex drug candidates. [1]

Safety and Handling

This compound is a hazardous chemical that requires careful handling to minimize risk. Adherence to established safety protocols is mandatory.

| Hazard Information | Details | Source(s) |

| Signal Word | Warning | [10] |

| GHS Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | [11] |

| GHS Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [11] |

Recommended Handling Procedures

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood. [10][12]* Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles or a face shield, and a lab coat. [12]For operations that may generate dust, a NIOSH-approved N95 dust mask is required. * Handling: Avoid contact with skin, eyes, and clothing. [12]Prevent dust formation and inhalation. Wash hands thoroughly after handling. [10][12]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [13]Keep away from strong oxidizing agents. [10]* Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains. [10][12]

Conclusion

This compound is a cornerstone organophosphorus reagent whose value is demonstrated through its wide-ranging applications. From its foundational role in the synthesis of ligands for cutting-edge catalysis to its use as a stable intermediate in the development of new medicines and materials, MDPO offers a unique and powerful combination of stability, reactivity, and versatility. A thorough understanding of its properties, synthesis, and handling requirements, as detailed in this guide, enables researchers and scientists to safely and effectively unlock its full potential in their innovative work.

References

-

This compound. ChemBK. [Link]

-

Phosphine oxide, methyldiphenyl-. NIST WebBook. [Link]

-

Diphenylphosphine oxide. Wikipedia. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

This compound: A Versatile Chemical for Innovation. LinkedIn. [Link]

-

Methyl(diphenyl)phosphine oxide - Optional[31P NMR] - Chemical Shifts. SpectraBase. [Link]

-

Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction. ACS Omega. [Link]

-

Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins. MDPI. [Link]

-

The Role of Diphenylphosphine Oxide in Advanced Organic Synthesis. LinkedIn. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. Methyl(diphenyl)phosphine Oxide | CymitQuimica [cymitquimica.com]

- 4. Phosphine oxide, methyldiphenyl- [webbook.nist.gov]

- 5. This compound 98 2129-89-7 [sigmaaldrich.com]

- 6. labproinc.com [labproinc.com]

- 7. METHYLDIPHENYLPHOSPHINE synthesis - chemicalbook [chemicalbook.com]

- 8. This compound | 2129-89-7 [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Solubility of Methyldiphenylphosphine Oxide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyldiphenylphosphine oxide (MDPO), a key organophosphorus compound, plays a pivotal role in a multitude of chemical transformations, from catalysis to pharmaceutical synthesis.[1] Its utility is intrinsically linked to its behavior in solution, making a thorough understanding of its solubility an indispensable asset for process optimization, reaction design, and purification strategies. This guide, authored from the perspective of a Senior Application Scientist, aims to provide a comprehensive technical overview of the solubility of this compound in a range of organic solvents. We will delve into quantitative solubility data, explore the underlying principles governing its dissolution, and provide actionable experimental protocols for your laboratory work.

Physicochemical Profile of this compound

Before we explore its solubility, let us first establish the key physicochemical properties of this compound that influence its behavior in solution.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₃OP | [1] |

| Molecular Weight | 216.22 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 111-115 °C | [2] |

| Boiling Point | 180 °C @ 1 mmHg | [2] |

| ³¹P NMR Chemical Shift | ~30.8 ppm (in CDCl₃) | [1] |

The presence of the highly polar phosphoryl (P=O) group is a defining feature of the MDPO molecule. This polarity, in conjunction with the two phenyl rings and the methyl group, dictates its interactions with various solvent environments.

Solubility of this compound: A Quantitative Overview

The solubility of a compound is not a universal constant but is highly dependent on the nature of the solvent and the temperature. Below is a compilation of available quantitative and qualitative solubility data for MDPO in a variety of organic solvents.

Quantitative Solubility Data

A systematic study by Hu et al. (2009) provides valuable quantitative data on the solubility of MDPO in several aromatic solvents and ethyl acetate at various temperatures.

Table 1: Solubility of this compound in Selected Organic Solvents

| Solvent | Temperature (°C) | Solubility (mass fraction) |

| Benzene | 25 | 0.453 |

| 30 | 0.506 | |

| 35 | 0.564 | |

| 40 | 0.628 | |

| 45 | 0.697 | |

| Toluene | 25 | 0.368 |

| 30 | 0.415 | |

| 35 | 0.467 | |

| 40 | 0.523 | |

| 45 | 0.584 | |

| Ethylbenzene | 25 | 0.315 |

| 30 | 0.358 | |

| 35 | 0.405 | |

| 40 | 0.457 | |

| 45 | 0.513 | |

| o-Xylene | 25 | 0.342 |

| 30 | 0.388 | |

| 35 | 0.438 | |

| 40 | 0.493 | |

| 45 | 0.552 | |

| m-Xylene | 25 | 0.355 |

| 30 | 0.402 | |

| 35 | 0.453 | |

| 40 | 0.509 | |

| 45 | 0.569 | |

| p-Xylene | 25 | 0.351 |

| 30 | 0.397 | |

| 35 | 0.448 | |

| 40 | 0.504 | |

| 45 | 0.564 | |

| Ethyl Acetate | 25 | 0.389 |

| 30 | 0.442 | |

| 35 | 0.499 | |

| 40 | 0.561 | |

| 45 | 0.628 | |

| Ethanol | Ambient | 16.59 mg/mL |

Data for aromatic solvents and ethyl acetate are derived from Hu, F., et al. (2009). Solubilities of this compound in Selected Solvents. J. Chem. Eng. Data, 54(8), 2325–2327.

Qualitative Solubility

In addition to the quantitative data, several sources provide qualitative descriptions of MDPO's solubility:

-

Readily Soluble: Ethanol, Formic Acid, Acetic Acid, Acetone, Methanol.[2]

-

Soluble: Chloroform.[1]

-

Almost Insoluble: n-Hexane.

The Science of Solvation: Understanding the "Why"

The observed solubility of this compound is a direct consequence of the intermolecular forces at play between the solute (MDPO) and the solvent molecules. A nuanced understanding of these interactions is crucial for predicting solubility in novel solvent systems.

The Role of Intermolecular Forces

The dissolution process can be conceptualized as an interplay of three key interactions:

-

Solute-Solute Interactions: In the crystalline state, MDPO molecules are held together by intermolecular forces. Energy is required to overcome these interactions.

-

Solvent-Solvent Interactions: Similarly, solvent molecules are attracted to one another. Energy is needed to create a cavity in the solvent to accommodate a solute molecule.

-

Solute-Solvent Interactions: The formation of new interactions between MDPO and the solvent molecules releases energy.

For dissolution to be favorable, the energy released from solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions. The primary intermolecular forces governing the solubility of MDPO are:

-

Dipole-Dipole Interactions: The P=O bond in MDPO is highly polar, creating a significant dipole moment. Polar solvents, such as acetone and ethyl acetate, can engage in strong dipole-dipole interactions with MDPO, leading to good solubility.

-

Hydrogen Bonding: While MDPO does not have a hydrogen bond donor, the oxygen atom of the phosphoryl group can act as a strong hydrogen bond acceptor. This is why MDPO is readily soluble in protic solvents like ethanol and methanol, which can donate a hydrogen bond.

-

London Dispersion Forces: These are the weakest intermolecular forces and arise from temporary fluctuations in electron density. They are present in all molecules and are the primary mode of interaction between MDPO and nonpolar solvents. The phenyl rings in MDPO contribute significantly to its ability to engage in these interactions.

-

π-π Stacking: The aromatic phenyl rings of MDPO can interact with the aromatic rings of solvents like benzene and toluene through π-π stacking, contributing to its high solubility in these solvents.

dot graph TD { subgraph "Dissolution of this compound" A[Crystalline MDPO] -- "Overcome Solute-Solute Interactions" --> B(Individual MDPO Molecules); C[Solvent] -- "Create Cavity" --> D(Solvent with Cavity); B -- "Solvation" --> E{MDPO in Solution}; D -- "Solvation" --> E; end }

Caption: A simplified workflow illustrating the key steps in the dissolution of this compound.

Predictive Models for Solubility

While experimental data is the gold standard, predictive models can offer valuable insights and guide solvent selection.

The Apelblat Equation

The modified Apelblat equation is a semi-empirical model widely used to correlate the solubility of a solid in a liquid with temperature.[3] The equation is as follows:

ln(x) = A + B/T + C * ln(T)

Where:

-

x is the mole fraction solubility of the solute.

-

T is the absolute temperature in Kelvin.

-

A, B, and C are empirical parameters obtained by fitting the equation to experimental data. The parameters A and B are related to the activity coefficient of the solution, while C is related to the enthalpy of fusion of the solute.

This model is particularly useful for interpolating solubility data at temperatures where experimental data is unavailable.

Hansen Solubility Parameters (HSP)

The Hansen Solubility Parameter (HSP) theory is a powerful tool for predicting the miscibility of substances based on the principle of "like dissolves like".[4] It decomposes the total Hildebrand solubility parameter into three components:

-

δd: The energy from dispersion forces.

-

δp: The energy from polar interactions.

-

δh: The energy from hydrogen bonding.

Each molecule is assigned a set of these three parameters, which can be thought of as coordinates in a three-dimensional "Hansen space." The closer the HSP values of a solute and a solvent are, the more likely they are to be miscible. The distance (Ra) between two substances in Hansen space is calculated as:

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²

Experimental Determination of Solubility: A Practical Protocol

For researchers who need to determine the solubility of MDPO in a novel solvent system, the static gravimetric method is a reliable and straightforward approach.

The Static Gravimetric Method: Step-by-Step

This method involves preparing a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute in a known mass of the solution.

Materials and Equipment:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Temperature-controlled water bath or shaker

-

Analytical balance (readable to ±0.1 mg)

-

Vials with airtight seals

-

Syringe filters (chemically compatible with the solvent)

-

Drying oven

-

Glassware (beakers, volumetric flasks, etc.)

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of MDPO to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, but the optimal time should be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the measured solubility is constant.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent precipitation upon cooling.

-

Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry container. This step is critical to remove any suspended solid particles.

-

-

Gravimetric Analysis:

-

Weigh the container with the filtered saturated solution to determine the mass of the solution.

-

Evaporate the solvent in a well-ventilated fume hood or using a rotary evaporator. Gentle heating in a drying oven below the decomposition temperature of MDPO can be used to remove the final traces of solvent.

-

Once the solvent is completely removed, cool the container in a desiccator and weigh it to determine the mass of the dissolved MDPO.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as mass fraction, mole fraction, or g/100 g of solvent.

-

Mass Fraction (w): w = (mass of MDPO) / (mass of saturated solution)

-

Solubility in g/100 g of solvent: Solubility = [(mass of MDPO) / (mass of solvent)] * 100

-

dot graph TD { subgraph "Static Gravimetric Solubility Determination Workflow" A[Add excess MDPO to solvent in a sealed vial] --> B{Equilibrate at constant temperature with agitation}; B --> C[Allow solids to settle]; C --> D[Withdraw supernatant with a pre-warmed syringe]; D --> E[Filter through a syringe filter into a pre-weighed container]; E --> F[Weigh the container with the saturated solution]; F --> G[Evaporate the solvent]; G --> H[Weigh the container with the dry MDPO]; H --> I[Calculate solubility]; end }

Caption: A step-by-step workflow for the experimental determination of this compound solubility using the static gravimetric method.

Conclusion and Future Outlook

This guide has provided a detailed technical overview of the solubility of this compound in organic solvents. We have presented quantitative and qualitative data, explored the underlying intermolecular forces that govern dissolution, and provided a practical protocol for experimental solubility determination.

While significant data exists for aromatic solvents, a broader quantitative understanding of MDPO's solubility in other solvent classes, such as a wider range of alcohols, ketones, ethers, and halogenated hydrocarbons, would be highly beneficial to the scientific community. Future work should focus on generating this data and developing robust predictive models, such as determining the specific Hansen Solubility Parameters for MDPO. A more profound comprehension of the solubility of this compound will undoubtedly facilitate its broader application in innovative chemical synthesis and drug development.

References

-

Hansen, C. M. (2022). Hansen Solubility Parameters. Retrieved from [Link]

- Hu, F., Wang, L., & Cai, S. (2009). Solubilities of this compound in Selected Solvents.

- Jiang, L. K., & Wang, L. S. (2014). Thermodynamic properties and solid−liquid phase equilibrium of 9,10-bis(4-(diphenylamino)phenyl)anthracene in selected solvents. Journal of Chemical & Pharmaceutical Research, 6(2), 47-59.

- Fakhree, M. A. A., et al. (2022). Thermodynamic Solubility Profile of Temozolomide in Different Commonly Used Pharmaceutical Solvents. Molecules, 27(5), 1437.

-

Cheméo. (n.d.). Chemical Properties of Phosphine oxide, methyldiphenyl-. Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, July 7). 11.2: Intermolecular Forces. Retrieved from [Link]

-

YouTube. (2020, April 5). How to Determine the Types of Intermolecular Forces (IMFs) - QUICK tutorial! [Video]. Retrieved from [Link]

- Wang, Y., et al. (2023).

-

Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility and mixing thermodynamic properties of (2,4,6-trimethylbenzoyl) diphenylphosphine oxide in pure and binary solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubilities of Triphenylphosphine in Ethanol, 2Propanol, Acetone, Benzene, and Toluene. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubilities of Triphenylphosphine Oxide in Selected Solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubilities of this compound in Selected Solvents. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Melting and Boiling Points of Methyldiphenylphosphine Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyldiphenylphosphine oxide (MDPO) is a versatile organophosphorus compound with significant applications in organic synthesis, catalysis, and as a ligand in coordination chemistry.[1][2] Its physical properties, particularly its melting and boiling points, are fundamental parameters that dictate its handling, purification, and application in various chemical processes. A precise understanding of these thermal transition points is crucial for process optimization, purity assessment, and ensuring the reproducibility of experimental outcomes. This guide provides a comprehensive exploration of the melting and boiling points of this compound, delving into the underlying molecular and intermolecular factors that govern these properties, and presenting detailed, field-proven protocols for their accurate determination.

Physicochemical Properties of this compound

A summary of the key physical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Melting Point | 108-115 °C | [2][3] |

| Boiling Point | 180 °C at 1 mmHg | [3] |

| Molecular Formula | C₁₃H₁₃OP | [1][2][3][4][5][6] |

| Molecular Weight | 216.22 g/mol | [1][2][3][4][5] |

| Appearance | White to off-white crystalline solid | [4] |

| Density | 1.12 g/cm³ (predicted) | [3] |

| Vapor Pressure | 0.00127 mmHg at 25°C | [3] |

Theoretical Framework: Understanding the Melting and Boiling Points of this compound

The melting and boiling points of a substance are direct reflections of the energy required to overcome the intermolecular forces holding its molecules together in the solid and liquid states, respectively. In the case of this compound, several key structural features and intermolecular interactions contribute to its observed thermal properties.

Molecular Structure and Polarity

The molecular structure of this compound features a central phosphorus atom double-bonded to an oxygen atom and single-bonded to a methyl group and two phenyl groups. The P=O bond in phosphine oxides is highly polar due to the significant difference in electronegativity between phosphorus and oxygen, resulting in a partial negative charge on the oxygen atom and a partial positive charge on the phosphorus atom.[7] This inherent polarity is a dominant factor influencing the intermolecular forces at play.

Caption: Intermolecular forces in this compound.

Experimental Determination of Melting and Boiling Points

Accurate determination of the melting and boiling points is essential for both identification and purity assessment of this compound. Impurities typically cause a depression and broadening of the melting point range. [8][9]

Synthesis and Purification of this compound

For accurate physical property measurements, a pure sample is paramount. This compound can be synthesized by the oxidation of methyldiphenylphosphine. A common route to the precursor, methyldiphenylphosphine, involves the reaction of chlorodiphenylphosphine with a methylating agent such as a methyl Grignard reagent (e.g., methylmagnesium bromide). [10] Purification by Recrystallization:

Recrystallization is a standard and effective method for purifying solid organic compounds like this compound. [11][12][13][14][15]The choice of solvent is critical; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature. Based on solubility data, suitable solvents for the recrystallization of this compound include toluene, ethyl acetate, and benzene, or a mixed solvent system like acetone/n-hexane. [16] Step-by-Step Recrystallization Protocol:

-

Solvent Selection: Choose an appropriate solvent or solvent pair based on preliminary solubility tests.

-

Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot solvent to the crude this compound to achieve complete dissolution.

-

Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and briefly heat the solution.

-

Hot Filtration: Quickly filter the hot solution by gravity to remove any insoluble impurities and the activated charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities. [12]7. Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Melting Point Determination

A modern digital melting point apparatus, such as a Mel-Temp, provides a precise and reproducible method for determining the melting point range.

Caption: Schematic of a Mel-Temp melting point apparatus.

Detailed Protocol for Melting Point Determination:

-

Apparatus Calibration: Prior to use, calibrate the melting point apparatus with certified reference standards of known melting points to ensure accuracy. [11][13]2. Sample Preparation: Finely powder a small amount of the dry, purified this compound. Pack the powder into a capillary tube to a height of 2-3 mm. [17]3. Initial Determination (optional but recommended): If the approximate melting point is unknown, perform a rapid heating to get a preliminary value.

-

Accurate Determination: For an accurate measurement, set the heating rate to 1-2 °C per minute, especially when approaching the expected melting point. [17]5. Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears and the temperature at which the last crystal melts. This range is the melting point of the sample.

-

Interpretation: A sharp melting point range (typically 1-2 °C) is indicative of high purity.

Boiling Point Determination Under Reduced Pressure

This compound has a high boiling point at atmospheric pressure, which can lead to decomposition. Therefore, its boiling point is determined under reduced pressure (vacuum). [10][18][19][20]

Caption: Simplified schematic of a vacuum distillation apparatus.

Detailed Protocol for Vacuum Boiling Point Determination:

-

Apparatus Setup: Assemble a vacuum distillation apparatus as shown in the diagram above. Ensure all ground glass joints are properly sealed with vacuum grease. A stir bar must be used in the distilling flask to ensure smooth boiling.

-

Evacuation: Connect the apparatus to a vacuum pump and slowly evacuate the system.

-

Heating: Once the desired pressure (e.g., 1 mmHg) is reached and stable, begin heating the distilling flask.

-

Observation and Recording: Record the temperature at which the liquid boils and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.

-

Pressure Correction (Optional): If the boiling point is determined at a pressure other than 1 mmHg, a nomograph can be used to estimate the boiling point at different pressures.

Conclusion

The melting point of 108-115 °C and the boiling point of 180 °C at 1 mmHg for this compound are key physical constants that are governed by its distinct molecular structure and the resulting intermolecular forces, namely dipole-dipole interactions and van der Waals forces. Accurate and reliable determination of these properties is fundamental for the synthesis, purification, and application of this important organophosphorus compound. The detailed protocols provided in this guide, when executed with care and precision, will enable researchers and professionals to confidently assess the purity and identity of this compound, thereby ensuring the integrity and reproducibility of their scientific endeavors.

References

-

Recrystallization. (n.d.). Retrieved from [Link]

-

Recrystallization-1.pdf. (n.d.). Retrieved from [Link]

-

Recrystallization1. (n.d.). Retrieved from [Link] recrystallization1.pdf

-

Recrystallization. (n.d.). Retrieved from [Link]

-

Experimental No. (4) Recrystallization Recrystallization Purpose of experimental To separate organic compounds (solid) from. (2021, July 16). Retrieved from [Link]

-

Phosphine Oxides as Spectroscopic Halogen Bond Descriptors: IR and NMR Correlations with Interatomic Distances and Complexation Energy. (2020, September 29). Molecules, 25(19), 4496. [Link]

-

Mel-Temp Melting Point Apparatus. (n.d.). Retrieved from [Link]

- Tris(2-pyridyl)phosphine oxide: how C—H⋯O and C—H⋯N interactions can affect crystal packing efficiency. (2003).

-

Melting Range. (n.d.). Retrieved from [Link]

-

Purity and Identification of Solids Using Melting Points. (n.d.). Retrieved from [Link]

-

Purity (Edexcel A Level Chemistry): Revision Note. (2025, January 3). Retrieved from [Link]

-

Melting Point Apparatus Diagram. (n.d.). Retrieved from [Link]

-

Mel-Temp Melting Point Apparatus. (n.d.). Retrieved from [Link]

-

5.4C: Step-by-Step Procedures for Vacuum Distillation. (2022, April 7). Retrieved from [Link]

-

Phosphine oxide, methyldiphenyl-. (n.d.). Retrieved from [Link]

-

Intramolecular Interactions between the Pnictogen Groups in a Rigid Ferrocene Phosphinostibine and the Corresponding Phosphine Chalcogenides, Stiboranes, and Their Complexes. (2020, December 11). Organometallics, 39(24), 4568–4580. [Link]

-

Vacuum distillation. (n.d.). In Wikipedia. Retrieved from [Link]

-

Structure of Tris[2-(4-pyridyl)ethyl]phosphine, Tris[2-(2-pyridyl)ethyl]phosphine, and Their Chalcogenides in Solution: Dipole Moments, IR Spectroscopy, and DFT Study. (2023, December 23). Molecules, 29(1), 73. [Link]

-

Melting-point apparatus. (n.d.). In Wikipedia. Retrieved from [Link]

-

Dipole Moment- and Molecular Orbital-Engineered Phosphine Oxide-Free Host Materials for Efficient and Stable Blue Thermally Activated Delayed Fluorescence. (2021, November 21). Advanced Science, 8(22), 2102141. [Link]

-

Phosphine oxide, methyldiphenyl-. (n.d.). Retrieved from [Link]

-

This compound. (n.d.). Retrieved from [Link]

- Schematic Process Flow Diagram for Vacuum Distillation. (2020, January). Engineering Practice, 4(1).

-

Understanding Vacuum Distillation. (2024, October 11). Retrieved from [Link]

-

Vacuum Distillation and Flowchart. (n.d.). Retrieved from [Link]

-

Solubilities of this compound in Selected Solvents. (2011, January). Journal of Chemical & Engineering Data, 56(1), 107–110. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound 98 2129-89-7 [sigmaaldrich.com]

- 3. guidechem.com [guidechem.com]

- 4. Methyl(diphenyl)phosphine Oxide | CymitQuimica [cymitquimica.com]

- 5. Phosphine oxide, methyldiphenyl- [webbook.nist.gov]

- 6. This compound | C13H13OP | CID 75041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 10. Recrystallization [sites.pitt.edu]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. people.chem.umass.edu [people.chem.umass.edu]

- 13. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. researchgate.net [researchgate.net]

- 16. uomus.edu.iq [uomus.edu.iq]

- 17. researchgate.net [researchgate.net]

- 18. Understanding Vacuum Distillation [sihaienergytech.com]

- 19. scribd.com [scribd.com]

- 20. chem.libretexts.org [chem.libretexts.org]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Methyldiphenylphosphine Oxide

Abstract

Methyldiphenylphosphine oxide (C₁₃H₁₃OP, CAS No. 2129-89-7) is a pivotal organophosphorus compound, frequently employed as a ligand in catalysis and as a reagent in organic synthesis.[1] Its molecular structure, featuring a central phosphorus atom bonded to a methyl group, two phenyl rings, and an oxygen atom, gives rise to a distinct spectroscopic fingerprint. This in-depth guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound. Designed for researchers and drug development professionals, this document synthesizes spectral data with field-proven insights, explaining the causal relationships between molecular structure and spectral output.

Molecular Structure and Spectroscopic Overview

The unique arrangement of functional groups in this compound dictates its chemical behavior and, consequently, its spectral properties. The phosphoryl group (P=O) is a strong electron-withdrawing group and a key IR chromophore. The phenyl rings and the methyl group provide distinct signatures in NMR spectroscopy, with the phosphorus atom (³¹P) introducing characteristic couplings.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of this compound in solution. The presence of ¹H, ¹³C, and ³¹P nuclei, all NMR-active, provides a wealth of information.

³¹P NMR Spectroscopy

Expertise & Experience: The ³¹P nucleus is the heart of the molecule from an NMR perspective. With a 100% natural abundance and a spin of ½, it is highly sensitive and provides a simple, direct window into the phosphorus environment.[2] The chemical shift is indicative of the oxidation state and coordination of the phosphorus atom. For phosphine oxides, shifts are typically found downfield compared to the corresponding phosphines.

-

¹H-Decoupled ³¹P Spectrum: A single resonance is observed.

-

Chemical Shift (δ): Approximately 32.4 ppm (in CDCl₃).[3][4]

-

Interpretation: This chemical shift is characteristic of a pentavalent phosphorus atom in a phosphine oxide environment. The precise shift can be influenced by solvent and concentration.

¹H NMR Spectroscopy

Expertise & Experience: The ¹H NMR spectrum reveals the environment of the protons. The key insight for this molecule is the coupling observed between the phosphorus nucleus and the methyl protons (²J(P,H)), which splits the methyl signal into a doublet. This is a definitive confirmation of the P-CH₃ bond.

-